molecular formula C22H14ClNO3 B11705062 N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide

Cat. No.: B11705062
M. Wt: 375.8 g/mol
InChI Key: QYDICSXJKMSFGG-UHFFFAOYSA-N
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Description

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide is a chemical compound with the molecular formula C21H12ClNO3 and a molecular weight of 361.78 g/mol . This compound is known for its unique structure, which includes a chlorinated anthraquinone moiety and a benzamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide typically involves the reaction of 4-chloro-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives .

Scientific Research Applications

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C22H14ClNO3

Molecular Weight

375.8 g/mol

IUPAC Name

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide

InChI

InChI=1S/C22H14ClNO3/c1-12-6-8-13(9-7-12)22(27)24-17-11-10-16(23)18-19(17)21(26)15-5-3-2-4-14(15)20(18)25/h2-11H,1H3,(H,24,27)

InChI Key

QYDICSXJKMSFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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